molecular formula C9H12O5 B14710624 1,2-Cyclopentanedicarboxylicacid, 3-ethyl-4-oxo- CAS No. 15235-86-6

1,2-Cyclopentanedicarboxylicacid, 3-ethyl-4-oxo-

Cat. No.: B14710624
CAS No.: 15235-86-6
M. Wt: 200.19 g/mol
InChI Key: VDTUXLYZCFAPOC-UHFFFAOYSA-N
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Description

1,2-Cyclopentanedicarboxylicacid, 3-ethyl-4-oxo- is an organic compound with a unique structure that includes a cyclopentane ring substituted with two carboxylic acid groups, an ethyl group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Cyclopentanedicarboxylicacid, 3-ethyl-4-oxo- can be synthesized through several methods. One common approach involves the reaction of pimelic acid chloride with ethyl 3-bromo-2-oxocyclohexanecarboxylate under controlled conditions . The reaction typically requires a solvent such as methanol or DMSO and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclopentanedicarboxylicacid, 3-ethyl-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of dicarboxylic acids or diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

1,2-Cyclopentanedicarboxylicacid, 3-ethyl-4-oxo- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Cyclopentanedicarboxylicacid, 3-ethyl-4-oxo- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Cyclopentanedicarboxylicacid, 3-ethyl-4-oxo- is unique due to its combination of functional groups and ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

CAS No.

15235-86-6

Molecular Formula

C9H12O5

Molecular Weight

200.19 g/mol

IUPAC Name

3-ethyl-4-oxocyclopentane-1,2-dicarboxylic acid

InChI

InChI=1S/C9H12O5/c1-2-4-6(10)3-5(8(11)12)7(4)9(13)14/h4-5,7H,2-3H2,1H3,(H,11,12)(H,13,14)

InChI Key

VDTUXLYZCFAPOC-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(CC1=O)C(=O)O)C(=O)O

Origin of Product

United States

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